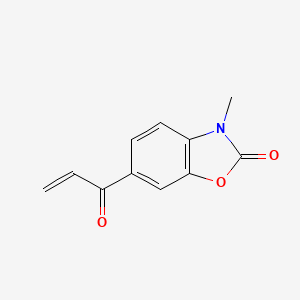

3-Methyl-6-acryloylbenzoxazolinone

Description

3-Methyl-6-acryloylbenzoxazolinone is a benzoxazolinone derivative featuring a methyl group at the C3 position and an acryloyl moiety at the C6 position. Benzoxazolinones are heterocyclic compounds with a fused benzene and oxazolone ring, often studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-methyl-6-prop-2-enoyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C11H9NO3/c1-3-9(13)7-4-5-8-10(6-7)15-11(14)12(8)2/h3-6H,1H2,2H3 |

InChI Key |

ZITSKWSBJUKYTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C=C)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their substituents:

| Compound Name | Molecular Formula | CAS RN | Substituent (Position) | Functional Group Characteristics |

|---|---|---|---|---|

| 3-Methyl-6-acryloylbenzoxazolinone | C₁₁H₉NO₃ | Not provided | Acryloyl (C6) | α,β-unsaturated ester; polymerizable |

| 6-Acetyl-3-methylbenzoxazolone | C₁₀H₉NO₃ | DM52761200 | Acetyl (C6) | Ketone; less reactive than acryloyl |

| 3-Methyl-2-benzothiazolinone hydrazone HCl | C₈H₉N₃S·HCl | 38894-11-0 | Hydrazone (C2) | Hydrazine derivative; analytical reagent |

Key Observations :

- Acryloyl vs. Acetyl: The acryloyl group in 3-methyl-6-acryloylbenzoxazolinone introduces conjugation and reactivity for Michael additions or radical polymerization, unlike the acetyl group in 6-acetyl-3-methylbenzoxazolone, which is less reactive .

- Benzoxazolinone vs. Benzothiazolinone: Replacing the oxygen atom in benzoxazolinone with sulfur (as in benzothiazolinone derivatives) alters electronic properties and biological activity. Benzothiazolinone hydrazones are commonly used as chromogenic reagents in analytical chemistry, whereas benzoxazolinones are more prevalent in drug design .

Physical and Chemical Properties

Available data for analogs (melting points, purity, and suppliers):

Gaps in Data :

- No melting point or solubility data are available for 3-methyl-6-acryloylbenzoxazolinone in the referenced sources.

Research Findings and Limitations

- Synthetic Challenges : The acryloyl group’s sensitivity to heat or light may complicate purification, unlike the more stable acetyl or hydrazone derivatives .

- Biological Activity: Benzoxazolinones with electron-withdrawing groups (e.g., acryloyl) may exhibit enhanced antimicrobial or enzyme inhibitory activity compared to acetylated analogs, though this remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.